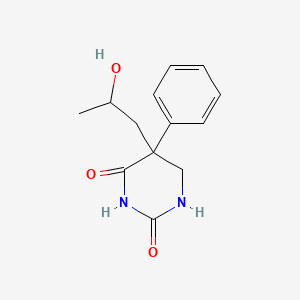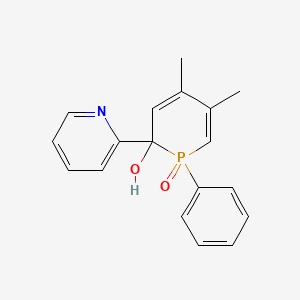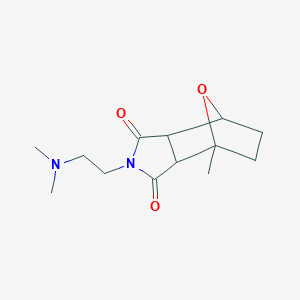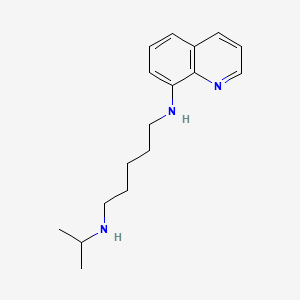
N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety attached to a pentanediamine backbone, with an isopropyl group on one of the nitrogen atoms. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine typically involves a multi-step process. One common method starts with the preparation of 8-quinolinecarboxaldehyde, which is then reacted with 1,5-pentanediamine under controlled conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the use of automated systems can improve efficiency and reduce production costs.
化学反应分析
Types of Reactions
N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the quinoline moiety’s fluorescence properties.
Medicine: Explored for its potential as an antimicrobial agent, given the known bioactivity of quinoline derivatives.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine involves its interaction with specific molecular targets. In biological systems, the compound may bind to DNA or proteins, disrupting their normal function and leading to antimicrobial effects. The quinoline moiety can intercalate into DNA, inhibiting replication and transcription processes. Additionally, the compound may interact with enzymes, altering their activity and affecting cellular metabolism.
相似化合物的比较
N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine can be compared to other quinoline-based compounds, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different functional groups.
Quinoline: The parent compound, which serves as a basis for many derivatives with diverse biological activities.
8-Hydroxyquinoline: A compound with known antimicrobial properties, used in various applications.
属性
CAS 编号 |
6633-18-7 |
|---|---|
分子式 |
C17H25N3 |
分子量 |
271.4 g/mol |
IUPAC 名称 |
N'-propan-2-yl-N-quinolin-8-ylpentane-1,5-diamine |
InChI |
InChI=1S/C17H25N3/c1-14(2)18-11-4-3-5-12-19-16-10-6-8-15-9-7-13-20-17(15)16/h6-10,13-14,18-19H,3-5,11-12H2,1-2H3 |
InChI 键 |
YZWOMVXWGMUEJN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCCCCCNC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


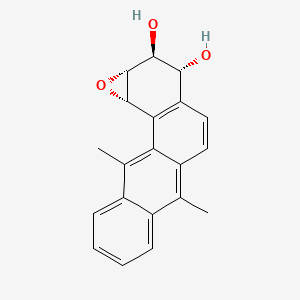
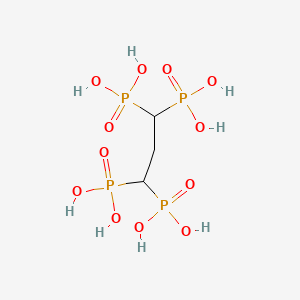
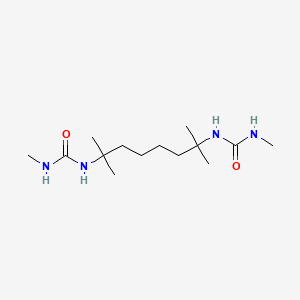
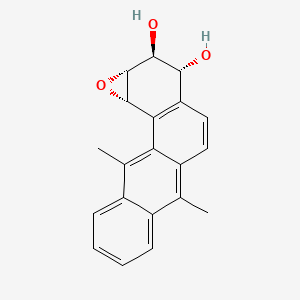
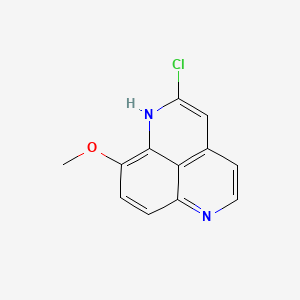
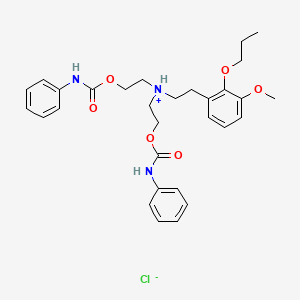
![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)

